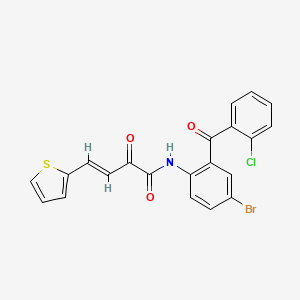

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide

Description

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide is a complex organic compound characterized by its unique structure, which includes a bromo, chlorobenzoyl, and thiophenyl group

Properties

IUPAC Name |

(E)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-oxo-4-thiophen-2-ylbut-3-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrClNO3S/c22-13-7-9-18(16(12-13)20(26)15-5-1-2-6-17(15)23)24-21(27)19(25)10-8-14-4-3-11-28-14/h1-12H,(H,24,27)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYLYPVUPIVZKO-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C(=O)C=CC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C(=O)/C=C/C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-bromoaniline in the presence of a base such as triethylamine to form the benzoyl intermediate.

Coupling with Thiophene Derivative: The benzoyl intermediate is then coupled with a thiophene derivative under conditions that promote the formation of the enamine linkage. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like dimethylformamide (DMF).

Final Cyclization and Purification: The final step involves cyclization to form the desired product, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Formation of the Amide Core

The amide group likely forms via acylation of an amine with a carbonyl chloride. For example, reactions of amines with acid chlorides under basic conditions (e.g., pyridine) are standard for amide synthesis . The phenyl group bearing bromine and chlorobenzoyl substituents may arise from:

-

Electrophilic aromatic substitution to introduce bromine, potentially using NBS (N-bromosuccinimide) or HBr .

-

Friedel-Crafts acylation to add the chlorobenzoyl group, though steric hindrance from the bromine could complicate this step .

Hydrolysis of the Amide

Amides hydrolyze under acidic or basic conditions to yield carboxylic acids. For this compound:

-

Acidic hydrolysis (e.g., HCl in aqueous ethanol) would cleave the amide to form the corresponding carboxylic acid and amine .

-

Basic conditions (e.g., NaOH in MeOH/H₂O) would also hydrolyze the amide, potentially leading to decarboxylation or rearrangement .

Bromine Substitution

The bromine atom, positioned para to the chlorobenzoyl group, could undergo nucleophilic aromatic substitution if activated by electron-withdrawing groups. For example:

-

Sodium methoxide or other nucleophiles might displace bromine, forming substituted phenyl derivatives .

-

Cross-coupling reactions (e.g., Suzuki) could replace bromine with aryl or heteroaryl groups .

Chlorobenzoyl Reactivity

The chlorobenzoyl group is susceptible to nucleophilic acyl substitution (e.g., with amines or alcohols) under basic or acidic catalysis. For instance:

-

Reaction with hydrazines or thioureas could form hydrazides or thioacylamides .

-

Cyclocondensation with diamines or amino alcohols might generate heterocycles (e.g., thiazoles, oxazoles) .

Reactivity of the Thiophen-2-yl Group

Thiophene rings are reactive toward electrophilic substitution , particularly at the α-position (C-2 and C-5). Potential reactions include:

-

Nitration or sulphonation to introduce directing groups.

-

Metallation (e.g., lithiation) for subsequent coupling or functionalization .

Antibacterial Activity

Amides with electron-withdrawing groups (e.g., chloro substituents) often exhibit antimicrobial activity. For example, similar benzamide derivatives showed activity against S. aureus and P. aeruginosa .

Cross-Coupling and Diversification

-

Suzuki coupling at the bromine position to add aryl/heteroaryl groups.

-

Click chemistry (e.g., azide-alkyne cycloaddition) if azide functionality is introduced .

Key Reaction Conditions

Scientific Research Applications

Research indicates that (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that compounds similar to this one possess antimicrobial properties against various bacterial and fungal strains. For instance, derivatives containing similar structural motifs have been evaluated for their in vitro antimicrobial activity using methods like the turbidimetric method against both Gram-positive and Gram-negative bacteria . These studies often highlight the effectiveness of these compounds in overcoming drug-resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Some findings indicate that it causes cell cycle arrest at critical phases, particularly G1 and G2/M phases, thereby preventing further proliferation of malignant cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

These studies highlight its potential as a therapeutic agent against various cancers, with promising results indicating effective cytotoxicity.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding these parameters is crucial for advancing its application in clinical settings.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(phenyl)but-3-enamide: Similar structure but with a phenyl group instead of a thiophenyl group.

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(pyridin-2-yl)but-3-enamide: Similar structure but with a pyridinyl group instead of a thiophenyl group.

Uniqueness

(E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide is unique due to the presence of the thiophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 474.8 g/mol. The synthesis typically involves multi-step organic reactions, starting from simpler precursors and employing various reagents and conditions to achieve the desired structure .

Synthetic Route Overview

- Starting Materials : The synthesis begins with 4-bromo-2-(2-chlorobenzoyl)aniline.

- Reagents : Common reagents include bases like triethylamine and solvents such as dichloromethane.

- Reaction Conditions : The reactions are generally carried out at controlled temperatures to optimize yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, studies on related compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting promising therapeutic potential .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors involved in disease pathways. This interaction can alter the activity of these targets, leading to therapeutic effects.

Study 1: Antimicrobial Evaluation

A recent study synthesized a series of thiazolidinone derivatives and evaluated their antibacterial activity against common pathogens. The results showed that some derivatives exhibited comparable or superior activity compared to standard antibiotics, suggesting that similar compounds could be developed for clinical use .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of structurally related compounds, which revealed significant cytotoxicity against breast cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinities of these compounds to target proteins involved in cancer progression .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of (E)-N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-oxo-4-(thiophen-2-yl)but-3-enamide requires careful control of reaction conditions. Key steps include:

- Coupling reactions : Amide bond formation between the brominated aromatic core and the thiophene-containing enamide moiety. Catalysts like HATU or DCC may enhance yield .

- Stereoselectivity : Ensuring the (E)-configuration of the enamide group via reaction temperature control (e.g., maintaining <40°C to avoid isomerization) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended for isolating high-purity product .

Q. How can spectroscopic methods be applied to confirm the compound’s structure?

A multi-technique approach is essential:

- NMR : H and C NMR to verify substituent positions (e.g., distinguishing bromo and chlorobenzoyl groups) and the (E)-configuration via coupling constants ( for trans alkenes) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] peak matching CHBrClNOS) .

- IR Spectroscopy : Detection of carbonyl stretches (1670–1750 cm) for amide and ketone groups .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme inhibition : Screen against kinases or proteases due to the thiophene and enamide motifs, which often interact with ATP-binding pockets .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

- Fluorescence-based binding studies : Use spectrofluorometry to probe interactions with DNA or proteins, leveraging the thiophene’s intrinsic fluorescence .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

- Crystal growth : Use slow evaporation in a solvent system like DMSO/water to obtain diffraction-quality crystals .

- Refinement with SHELXL : Apply SHELX software for structure solution, particularly to confirm the (E)-configuration and torsional angles of the chlorobenzoyl group .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to identify discrepancies .

Q. How should researchers address contradictory bioactivity data across studies?

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing bromo with iodo or varying thiophene positions) to isolate contributing factors .

- Meta-analysis : Cross-reference datasets from similar compounds (e.g., N-(4-chlorobenzyl) analogs) to identify trends in potency or selectivity .

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

Q. What computational methods are effective for predicting binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR, guided by the compound’s planar thiophene-enamide core .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding poses .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the amide group) using tools like Phase .

Q. How can researchers mitigate synthetic byproducts during scale-up?

- Reaction monitoring : Use inline FTIR or HPLC to detect intermediates and optimize quenching times .

- Design of experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity) and minimize side reactions .

- Crystallization-driven purification : Exploit differences in solubility between the product and byproducts (e.g., using acetone/water recrystallization) .

Q. What strategies validate the compound’s stability under biological conditions?

- Plasma stability assays : Incubate with human plasma (37°C, pH 7.4) and monitor degradation via LC-MS over 24 hours .

- Forced degradation studies : Expose to heat (60°C), light (UV-A), and oxidative conditions (HO) to identify vulnerable functional groups (e.g., enamide hydrolysis) .

- Metabolite profiling : Use liver microsomes to predict Phase I/II metabolites and guide structural modifications for improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.